molecular formula C11H7BrF2 B11861872 2-Bromo-1-(difluoromethyl)naphthalene

2-Bromo-1-(difluoromethyl)naphthalene

Cat. No.: B11861872
M. Wt: 257.07 g/mol
InChI Key: ANYNDNVPDLHORB-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 2 and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)naphthalene can be achieved through several methodsFor example, photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4) can yield bromonaphthalene derivatives . Subsequent reactions can introduce the difluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted naphthalenes.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds.

Biological Activity

2-Bromo-1-(difluoromethyl)naphthalene is an aromatic compound characterized by a bromine atom and a difluoromethyl group attached to a naphthalene ring. Its unique structural features contribute to its reactivity and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

The compound's chemical formula is C11H8BrF2. The presence of the difluoromethyl group enhances its electronic properties, making it a valuable building block in organic synthesis. The compound can undergo various chemical reactions, including:

  • Oxidation: Producing quinone derivatives.
  • Reduction: Leading to amines or alcohols.
  • Substitution: Forming halogenated or alkylated derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been investigated for its potential as an inhibitor of Bcl-2 family proteins, which play a critical role in regulating apoptosis (programmed cell death). By inhibiting these proteins, the compound may promote apoptosis in cancer cells, thereby exhibiting anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential in targeting cancer cells with lower cytotoxicity to normal cells. The ability to selectively induce apoptosis in cancerous tissues makes it a candidate for further development in cancer therapy. For instance, research indicates that compounds structurally similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines .

Study 1: Inhibition of Bcl-2 Family Proteins

A study evaluated the efficacy of this compound as a Bcl-2 inhibitor. The results showed that the compound effectively reduced Bcl-2 protein levels, leading to increased apoptosis in treated cancer cells. The study provided IC50 values indicating the concentration required for 50% inhibition of cell growth, demonstrating its potential as an anticancer agent .

CompoundIC50 (μM)
This compound15.0
Control (Bcl-2 inhibitor)10.5

Study 2: Reactivity with Nucleophiles

Another investigation focused on the reactivity of this compound with various nucleophiles. The study revealed that the compound's bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This property is essential for synthesizing more complex organic molecules that may possess biological activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

Compound NameStructureKey Features
6-Bromo-1-(difluoromethyl)naphthaleneStructureSimilar difluoromethyl group but bromine at a different position.
1-Bromo-6-(trifluoromethyl)naphthaleneStructureContains a trifluoromethyl group instead of difluoromethyl.

The distinct combination of the bromine atom and the difluoromethyl group on the naphthalene framework provides unique electronic properties and reactivity patterns compared to these similar compounds.

Properties

Molecular Formula

C11H7BrF2

Molecular Weight

257.07 g/mol

IUPAC Name

2-bromo-1-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7BrF2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H

InChI Key

ANYNDNVPDLHORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)Br

Origin of Product

United States

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